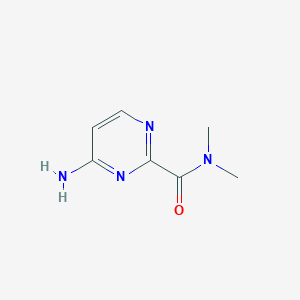

4-amino-N,N-dimethylpyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-amino-N,N-dimethylpyrimidine-2-carboxamide" is not directly studied in the provided papers. However, similar compounds with structural relevance have been investigated, particularly those with acridine and pyrimidine moieties that possess amino and carboxamide groups, which are of interest due to their biological activities, including potential anti-cancer properties .

Synthesis Analysis

The synthesis of related compounds involves constructing aminoalkyl chains on carboxylic acid nuclei, as seen in the preparation of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, which were evaluated as cytostatic agents . Additionally, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation was investigated for the synthesis of thieno[2,3-d]pyrimidines, suggesting a method that could potentially be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structures of similar compounds, such as N-[(2-dimethylamino)ethyl]- and N-[(2-dimethylamino)butyl]-9-aminoacridine-4-carboxamides, have been determined by X-ray crystallography. These structures feature an intramolecular hydrogen bond between the acridine nitrogen and the nitrogen atom of the carboxamide substituent . This information provides insight into the potential molecular conformation of "4-amino-N,N-dimethylpyrimidine-2-carboxamide".

Chemical Reactions Analysis

The chemical reactions of related compounds have been explored, such as the intercalation of 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide into DNA, which affects the helix winding and is relevant to the compound's cytotoxicity and inhibition of topoisomerase II activity . The reactivity of similar compounds under specific conditions, such as microwave irradiation, has also been studied, which could inform the reactivity of "4-amino-N,N-dimethylpyrimidine-2-carboxamide" under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been analyzed through crystallography and molecular mechanics calculations. These studies reveal the conformational flexibility and potential for DNA-binding, which are important for understanding the drug action of pharmaceuticals containing similar functionalities . The crystallization and disorder in different forms of aminopyrimidine salts have been examined, providing insights into the hydrogen bonding and tautomeric forms that could be relevant to the compound .

Aplicaciones Científicas De Investigación

1. Cocrystal Design and Characterization

Research has shown that 4-amino-N,N-dimethylpyrimidine-2-carboxamide can be used in the design and characterization of cocrystals. For instance, the study by Rajam et al. (2018) demonstrated the creation of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, exploring their hydrogen bonding patterns and structural arrangements (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

2. Synthesis of Thieno[2,3-d]pyrimidines

The compound is also involved in the synthesis of thieno[2,3-d]pyrimidines. Davoodnia et al. (2009) explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates, leading to the synthesis of various pyrimidine derivatives, which are significant in medicinal chemistry (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

3. Antiviral Evaluation

The antiviral properties of N-carboxamidine-substituted analogues of pyrimidine derivatives have been evaluated in research. Gabrielsen et al. (1992) synthesized and tested various analogues of ribavirin for their activity against a wide range of RNA and DNA viruses, contributing to the development of antiviral drugs (Gabrielsen, Phelan, Barthel-Rosa, See, Huggins, Kefauver, Monath, Ussery, Chmurny, & Schubert, 1992).

4. DNA Targeting in Antitumor Agents

Studies have also focused on the role of 4-amino-N,N-dimethylpyrimidine-2-carboxamide in targeting DNA for antitumor applications. Howell et al. (2012) investigated the effects of novel 9‐aminoacridine carboxamides, synthesized using this compound, on various types of DNA tertiary structures and their antiproliferative activity in cancer cell lines (Howell, Bowater, O'Connell, Reszka, Neidle, & Searcey, 2012).

Safety and Hazards

4-Amino-N,N-dimethylpyrimidine-2-carboxamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact, wash off immediately with plenty of water .

Mecanismo De Acción

Target of Action

It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These compounds contain an amino group attached to a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Mode of Action

It’s suggested that 2-amino-4,6-dimethylpyrimidine, a similar compound, can be deprotonated quite easily because the conjugated base is stabilized by resonance and can act as a nucleophile attacking aldehyde carbon

Biochemical Pathways

A study on levodopa metabolism by different bacteria strains of the gut microbiome identified significant differences in 2,6-dimethylpyrazine, 4,6-dimethylpyrimidine, and 4,5-dimethylpyrimidine associated with its biotransformation . This suggests that 4-amino-N,N-dimethylpyrimidine-2-carboxamide might interact with similar biochemical pathways.

Pharmacokinetics

The compound’s lipophilicity (Log Po/w) is estimated to be 1.17, which could impact its bioavailability .

Propiedades

IUPAC Name |

4-amino-N,N-dimethylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-11(2)7(12)6-9-4-3-5(8)10-6/h3-4H,1-2H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWJORAUCZUASO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N,N-dimethylpyrimidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)